molecular formula C17H25BO3 B1532592 (1-(4-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl)cyclobutyl)methanol CAS No. 1398331-84-4

(1-(4-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl)cyclobutyl)methanol

Cat. No. B1532592
M. Wt: 288.2 g/mol
InChI Key: QLCCMRZIQNQOHS-UHFFFAOYSA-N
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Description

The compound (1-(4-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl)cyclobutyl)methanol is a boronic acid pinacol ester derivative . These types of compounds are often used in organic synthesis, particularly in Suzuki cross-coupling reactions .


Synthesis Analysis

The synthesis of this compound could potentially involve a Suzuki cross-coupling reaction . This reaction is commonly used to couple boronic acids with other organic compounds .


Molecular Structure Analysis

The molecular structure of this compound includes a boronic acid pinacol ester group, which is characterized by the presence of a boron atom bonded to two oxygen atoms and two carbon atoms . The rest of the molecule consists of a phenyl group and a cyclobutyl group .


Chemical Reactions Analysis

As mentioned earlier, the boronic acid pinacol ester functional groups are ideal for Suzuki cross-coupling reactions . This reaction can be used to extend the size of the structure .


Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would depend on its exact structure. For example, a similar compound, 4,4,5,5-Tetramethyl-1,3,2-dioxaborolane, has a boiling point of 42-43 °C at 50 mmHg and a density of 0.882 g/mL at 25 °C .

Scientific Research Applications

Synthesis and Crystal Structure Analysis

Research into compounds containing the 4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl group, such as (1-(4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl)cyclobutyl)methanol, often focuses on synthesis and structural analysis. Huang et al. (2021) synthesized methyl 3-fluoro- 5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzoate and related compounds through a three-step substitution reaction. These compounds were analyzed using FTIR, NMR spectroscopy, mass spectrometry, and X-ray diffraction to confirm their structures. The study also employed density functional theory (DFT) for molecular structure calculations, aligning the computational results with those obtained from crystallography. The molecular electrostatic potential and frontier molecular orbitals were further investigated, revealing some physicochemical properties of these compounds (Huang et al., 2021).

Organic Synthesis Applications

Compounds similar to (1-(4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl)cyclobutyl)methanol are utilized in various organic synthesis processes. For example, the synthesis and optimization of antitubercular activities in a series of 4-(aryloxy)phenyl cyclopropyl methanols highlight the potential medical application of structurally related compounds. These compounds were synthesized and evaluated for their antitubercular activity against Mycobacterium tuberculosis, with some showing significant activity. This research indicates the importance of such compounds in developing new antitubercular agents (Bisht et al., 2010).

Catalysis and Chemical Transformations

Research into catalysis and chemical transformations also utilizes compounds with the tetramethyl-1,3,2-dioxaborolan-2-yl group. For instance, the palladium-catalyzed synthesis of 2E-[(methoxycarbonyl)methylene]tetrahydrofurans from 4-yn-1-ols in methanol under specific conditions showcases the role of similar compounds in facilitating complex chemical reactions. This process involves oxidative cyclization–alkoxycarbonylation, demonstrating the compound's utility in synthesizing cyclic organic structures with potential applications in pharmaceuticals and materials science (Gabriele et al., 2000).

Safety And Hazards

The safety and hazards associated with this compound would depend on its exact structure and the conditions under which it is handled. It’s always important to refer to the Material Safety Data Sheet (MSDS) for the specific compound for detailed safety information .

Future Directions

The future directions for this compound could involve its use in the synthesis of larger, more complex organic molecules. The Suzuki cross-coupling reaction, in particular, is a powerful tool for creating carbon-carbon bonds, which is a key step in the synthesis of many organic compounds .

properties

IUPAC Name

[1-[4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]cyclobutyl]methanol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H25BO3/c1-15(2)16(3,4)21-18(20-15)14-8-6-13(7-9-14)17(12-19)10-5-11-17/h6-9,19H,5,10-12H2,1-4H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QLCCMRZIQNQOHS-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

B1(OC(C(O1)(C)C)(C)C)C2=CC=C(C=C2)C3(CCC3)CO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H25BO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

288.2 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(1-(4-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl)cyclobutyl)methanol

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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(1-(4-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl)cyclobutyl)methanol
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